molecular formula C18H17FN4O B2877112 N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950226-86-5

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877112
CAS No.: 950226-86-5
M. Wt: 324.359
InChI Key: MLLRKEUNSBTQBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950226-86-5) is a chemical compound with a molecular formula of C18H17FN4O and a molecular weight of 324.35 g/mol . This substance features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility and strong presence in drug discovery . The triazole ring can act as a bioisostere for amide, ester, and other heterocyclic groups, which can be leveraged to fine-tune the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds . Researchers are particularly interested in 1,2,3-triazole-4-carboxamide derivatives for their potential in various therapeutic areas. Structural analogs based on this core have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, showcasing the scaffold's relevance in developing tools to combat adverse drug-drug interactions . Furthermore, compounds containing the 1,2,3-triazole motif have demonstrated a wide spectrum of biological activities in scientific literature, including anticonvulsant, antimicrobial, and anticancer effects, making them valuable starting points for multiple drug discovery campaigns . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound from various suppliers, with pricing typically based on quantity and purity, which is often guaranteed at 90% or higher .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLRKEUNSBTQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound can be represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{FN}_3\text{O}

This structure contributes to its biological activity by facilitating interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound this compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Staphylococcus aureus4
Bacillus subtilis16
Pseudomonas aeruginosa32

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a MIC of 4 µg/mL. This suggests that it could be a promising candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has shown anti-inflammatory properties. Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 2: Cytokine Inhibition by this compound

CytokineConcentration (µM)Inhibition (%)
TNF-α1050
IL-61045
IL-101030

At a concentration of 10 µM, the compound inhibited TNF-α and IL-6 release significantly, suggesting its potential in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have also been explored. Several studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells.

Case Study: Anticancer Activity Against Human Cancer Cell Lines

In vitro studies were conducted on various human cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized below:

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF712
HeLa15
A54918

The compound exhibited an IC50 value of 12 µM against MCF7 cells, indicating potent anticancer activity. This suggests that the compound may interfere with cell proliferation pathways .

Comparison with Similar Compounds

Triazole vs. Pyrazole Derivatives

The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs, such as those reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Pyrazoline derivatives exhibit a five-membered ring with two adjacent nitrogen atoms, whereas triazoles contain three nitrogen atoms in a conjugated system. This difference influences electronic properties and binding interactions.

Thiazole-Containing Analogs

describes compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which integrate both triazole and thiazole rings. Thiazoles introduce sulfur atoms, altering polarity and π-stacking capabilities. The target compound’s lack of a thiazole moiety may reduce molecular complexity and improve solubility .

Substituent Effects on Bioactivity

Halogen Substitution Patterns

demonstrates that halogen substitution (F, Cl, Br, I) on N-phenyl groups in maleimide derivatives has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) showed comparable activity. This suggests that the fluorophenyl group in the target compound may be selected for reasons beyond potency, such as reduced steric bulk or enhanced metabolic stability .

Propyl Chain vs. Methyl/Methoxy Groups

The C5 propyl chain in the target compound contrasts with methyl or methoxy substituents in analogs like those in . Longer alkyl chains may increase lipophilicity, affecting membrane permeability. However, excessive hydrophobicity could reduce aqueous solubility, necessitating a balance in substituent design .

Crystallographic and Conformational Insights

Planarity and Molecular Packing

Single-crystal studies of isostructural compounds in revealed that fluorophenyl groups can adopt perpendicular orientations relative to the heterocyclic core, disrupting planarity. This conformational flexibility may influence binding to biological targets compared to rigid, fully planar structures .

Software-Driven Structural Validation

The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement () ensures accurate structural determination. For instance, the target compound’s analogs in were validated via SHELX, confirming bond lengths and angles within expected ranges .

Data Tables

Table 1: Comparison of Substituent Effects on Inhibitory Activity

Compound Core Structure Substituent IC₅₀ (μM) Source
N-(4-fluorophenyl)maleimide Maleimide 4-Fluorophenyl 5.18
N-(4-iodophenyl)maleimide Maleimide 4-Iodophenyl 4.34
Target Compound 1,2,3-Triazole 4-Fluorophenyl N/A This Study

Table 2: Crystallographic Parameters of Selected Analogs

Compound (from ) Space Group Planarity Features
Compound 4 P 1 Perpendicular fluorophenyl orientation
Compound 5 P 1 Similar conformation to Compound 4

Key Research Findings

Structural Flexibility: Non-planar conformations in fluorophenyl-containing compounds (e.g., ) suggest adaptability in target binding .

Software Reliability : SHELX-based refinements () underpin the structural accuracy of analogs, supporting comparative analyses .

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